5-Bromo-2-isopropoxybenzoic acid
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Description
5-Bromo-2-isopropoxybenzoic acid is a brominated benzoic acid derivative with an isopropoxy substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated benzoic acid derivatives and their chemical behavior, which can be extrapolated to understand the properties and potential reactivity of 5-Bromo-2-isopropoxybenzoic acid.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives can be achieved through various methods. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that bromination can be a key step in the synthesis of complex brominated structures . Similarly, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and related compounds from maleic and phthalic anhydrides suggests that bromination can be coupled with other functional group transformations . These methods could potentially be adapted for the synthesis of 5-Bromo-2-isopropoxybenzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzoic acids can be characterized using various spectroscopic techniques. For example, the study of 2-amino-5-bromobenzoic acid using FT-IR, FT-Raman, and UV spectroscopy, as well as DFT calculations, provides detailed information on the vibrational and electronic transitions of the molecule . These techniques could be applied to 5-Bromo-2-isopropoxybenzoic acid to determine its molecular conformation and stability of different conformers.
Chemical Reactions Analysis
Brominated benzoic acid derivatives can participate in a variety of chemical reactions. The prepared 3-(bromomethylene)isobenzofuran-1(3H)-ones can undergo further reactions such as palladium-catalyzed cross-coupling or conversion to other heterocycles . This indicates that the bromo substituent in such compounds can act as a reactive site for further chemical transformations, which could also be true for 5-Bromo-2-isopropoxybenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives can be quite diverse. For instance, lanthanide complexes with 2-bromo-5-methoxybenzoic acid exhibit remarkable solid-solid phase transitions, as well as bacteriostatic and luminescent properties . Similarly, the thermodynamic properties of 2-amino-5-bromobenzoic acid have been studied, revealing the relationship between heat capacity, entropy, enthalpy changes, and temperature . These studies suggest that 5-Bromo-2-isopropoxybenzoic acid may also possess unique physical and chemical properties that could be explored through similar analytical techniques.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Approaches : 5-Bromo-2-isopropoxybenzoic acid and its derivatives are often synthesized as intermediates for biologically significant compounds. For instance, the synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate, was achieved from isopropyl 2-bromo-5-cyanobenzoate through continuous flow-flash chemistry, demonstrating the significance of such compounds in complex synthetic pathways (Seto et al., 2019).
- Structural Analysis : The structural characterization of bromo-3,5-dihydroxybenzoic acid, closely related to 5-bromo-2-isopropoxybenzoic acid, has been conducted, emphasizing the importance of understanding the structural properties of these compounds for further applications (Xu Dong-fang, 2000).
Pharmacokinetics and Toxicity Studies
- Preclinical Pharmacokinetics : A study on a related compound, 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, explored its pharmacokinetic profiles and acute toxicity in rats. This research highlights the potential medicinal applications and safety profiles of similar bromobenzoic acid derivatives (Gutiérrez-Sánchez et al., 2021).
Molecular Recognition and Supramolecular Chemistry
- Supramolecular Assemblies : Studies on the molecular recognition of bromo derivatives of dihydroxybenzoic acid, like 4-bromo-3,5-dihydroxybenzoic acid, with N-donor compounds, reveal insights into the formation of supramolecular structures. These findings are pivotal for the development of advanced materials and pharmaceuticals (Varughese & Pedireddi, 2006).
Antimicrobial and Antioxidant Properties
- Biological Activities : Bromophenol derivatives from marine sources, similar in structure to 5-bromo-2-isopropoxybenzoic acid, exhibit various biological activities. Some compounds were studied for their activity against human cancer cell lines and microorganisms, underscoring the potential therapeutic applications of these compounds (Zhao et al., 2004).
Applications in Material Science
- Lanthanide Complexes : Research on lanthanide complexes with bromo derivatives of benzoic acid, such as 2-bromo-5-methoxybenzoic acid, provides insights into their crystal structures, thermodynamic properties, and luminescence behaviors. These studies are relevant for applications in material science, particularly in the fields of luminescent materials and sensors (Wu et al., 2018).
properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUGUFQWYMSJBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402241 |
Source
|
Record name | 5-bromo-2-isopropoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxybenzoic acid | |
CAS RN |
62176-16-3 |
Source
|
Record name | 5-bromo-2-isopropoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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